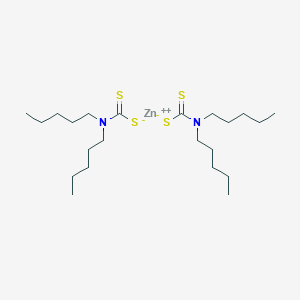

Zinc diamyldithiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc diamyldithiocarbamate is a dithiocarbamate salt that is the zinc salt of diethyldithiocarbamic acid . It is traditionally used as a highly-efficient catalyst for accelerating rubber vulcanization reactions . It is also known as a dermatological sensitizer and allergen .

Synthesis Analysis

Zinc dithiocarbamates, including this compound, are traditionally used as highly-efficient catalysts for accelerating rubber vulcanization reactions . They have been demonstrated to be effective in the synthesis of polyurethanes suitable for biomedical applications . Compared with other organozinc compounds such as zinc acetylacetonate and zinc neodecanoate, this compound showed exceptional catalytic performance, capable of forming high molecular weight polyurethanes .Molecular Structure Analysis

The molecular structure of this compound is complex and involves the interaction of zinc with the dithiocarbamate group . Further microstructural analysis of the polyurethane aqueous solutions by small-angle X-ray scattering (SAXS) experiments revealed considerable supramolecular self-assembly of the polyurethanes .Chemical Reactions Analysis

This compound has been used as a catalyst in the synthesis of polyurethanes . The reaction is tolerant to different organic solvents, and the resulting biocompatible amphiphilic polyurethanes form thermo-responsive hydrogels .Physical And Chemical Properties Analysis

This compound has a molecular weight of 530.25 and a molecular formula of C22H44N2S4Zn . Further physical and chemical properties may vary depending on the specific conditions and reactions involved.Applications De Recherche Scientifique

1. Biomedical Applications

Zinc diamyldithiocarbamate, as a zinc-based compound, shares some properties with zinc oxide nanoparticles, which are extensively used in biomedical applications. Zinc oxide nanoparticles have shown promise in anticancer and antimicrobial activities due to their ability to generate reactive oxygen species and induce apoptosis. They are also used as drug carriers to transport drugs to target sites, reducing toxicity and off-target effects (Mishra et al., 2017).

2. Luminescent Properties for Bioimaging

Zinc oxide nanoparticles, similar in some respects to this compound, exhibit excellent luminescent properties, making them prime candidates for bioimaging applications. This application is particularly important in the biomedical field for the visualization of biological processes at the molecular and cellular levels (Jin-huan Jiang et al., 2018).

3. Synthesis and Antimicrobial Activity

This compound may share characteristics with zinc oxide nanoparticles in terms of synthesis and antimicrobial activity. Zinc oxide nanomaterials have demonstrated significant antimicrobial properties against various bacteria and fungi. The synthesis methods for these nanoparticles include physical, chemical, and biological approaches (Król et al., 2017).

4. Use in Material Science

The compound has been utilized in creating materials like zinc bis(allyldithiocarbamate), which are used in the synthesis of highly refractive materials. These materials are transparent, flexible, and have applications in various industries due to their unique optical properties (Nagayama & Ochiai, 2016).

5. Agricultural Applications

In the agricultural sector, zinc-based nanomaterials, potentially including this compound, have been explored for managing plant diseases. They show antimicrobial properties and low phytotoxicity, making them suitable for use as nanopesticides and in sensor systems for detecting phytopathogens (Kalia et al., 2020).

6. Environmental Applications

Zinc oxide nanoparticles, which may share properties with this compound, are used in photocatalytic degradation to alleviate environmental pollution caused by organic pollutants. Their photocatalytic and antibacterial activities have been improved through various methods, indicating potential environmental applications (Qi et al., 2017).

Safety and Hazards

Zinc diamyldithiocarbamate is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 . It may cause long-lasting harmful effects to aquatic life . It is also a dermatological sensitizer and allergen . In case of contact, it is recommended to wash off with soap and plenty of water .

Propriétés

Numéro CAS |

15337-18-5 |

|---|---|

Formule moléculaire |

C22H44N2S4Zn |

Poids moléculaire |

530.2 g/mol |

Nom IUPAC |

zinc;N,N-dipentylcarbamodithioate |

InChI |

InChI=1S/2C11H23NS2.Zn/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |

Clé InChI |

JGSUMMPGKPITGK-UHFFFAOYSA-L |

SMILES isomérique |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

SMILES canonique |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |

Autres numéros CAS |

15337-18-5 |

Description physique |

Liquid |

Origine du produit |

United States |

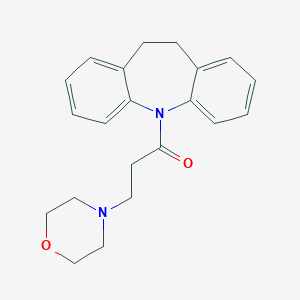

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)